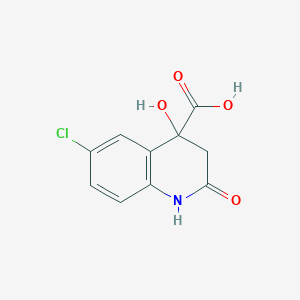

6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid is a derivative of 4-hydroxy-2-quinolones . The 4-hydroxy-2-quinolones are known for their pharmaceutical and biological activities, making them valuable in drug research and development .

Synthesis Analysis

The synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives has been reported . The methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides .

Molecular Structure Analysis

Quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .

Chemical Reactions Analysis

The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . These methods range from multi-stepped, one-pot, flow chemistry and metal catalyzed reactions resulting in targeted modification at C2, C3 or N-hydroxylation .

Physical And Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not available in the search results, a related compound, 6-Hydroxy-2 (1H)-3,4-dihydroquinolinone, is a white to almost white powder with a melting point of 238°C .

Mechanism of Action

6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acidn works by inhibiting the bacterial DNA gyrase enzyme, which is responsible for the replication and repair of bacterial DNA. This leads to the disruption of bacterial DNA synthesis and ultimately leads to bacterial death.

Biochemical and Physiological Effects:

6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acidn has been shown to have a number of biochemical and physiological effects. It has been shown to cause DNA damage in bacterial cells, leading to the induction of the SOS response. It has also been shown to induce oxidative stress in bacterial cells, leading to the production of reactive oxygen species. In addition, 6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acidn has been shown to cause changes in the expression of a number of genes involved in bacterial metabolism and virulence.

Advantages and Limitations for Lab Experiments

6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acidn is widely used in lab experiments due to its broad-spectrum activity against a wide range of bacteria. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, 6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acidn has a number of limitations in lab experiments, including its potential for inducing resistance in bacterial populations and its potential for causing side effects in animal models.

Future Directions

There are a number of future directions for research on 6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acidn. One area of research is the development of new antibiotics with improved efficacy against resistant bacterial strains. Another area of research is the study of the mechanism of bacterial resistance to antibiotics, with the goal of developing new strategies for combating resistance. Finally, there is a need for further research on the biochemical and physiological effects of 6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acidn, particularly in the context of its use in clinical settings.

Synthesis Methods

6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acidn is synthesized by the condensation of 1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)-1,4-dihydroquinoline-3-carboxylic acid with 4-chlorobenzoic acid. The reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as dimethylformamide. The final product is obtained by crystallization and purification.

Scientific Research Applications

6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acidn has been extensively studied for its antibacterial properties and has been used to treat a wide range of bacterial infections. It has also been used in scientific research to study the mechanism of bacterial resistance to antibiotics and to develop new antibiotics with improved efficacy. 6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acidn has been shown to be effective against a wide range of bacteria, including Escherichia coli, Streptococcus pneumoniae, and Pseudomonas aeruginosa.

properties

IUPAC Name |

6-chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO4/c11-5-1-2-7-6(3-5)10(16,9(14)15)4-8(13)12-7/h1-3,16H,4H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOMMHODPMSEMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C1(C(=O)O)O)C=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-fluoro-N-[5-methoxy-2-(propan-2-yloxy)phenyl]pyridine-4-carboxamide](/img/structure/B2621624.png)

![2-methyl-4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazole](/img/structure/B2621626.png)

![2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2621629.png)

![N-(2,4-dimethoxyphenyl)-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2621630.png)

![2-[2-(2-Fluoro-4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2621633.png)

![4,5-Dimethyl-2-[[3-(trifluoromethyl)benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2621634.png)

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2621637.png)